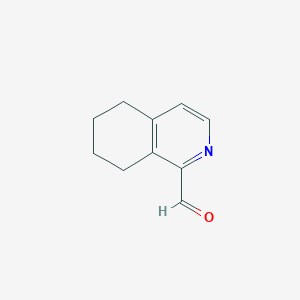

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde

描述

属性

IUPAC Name |

5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOUJHDITIMDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185220-65-9 | |

| Record name | 5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which yields trans-decahydroquinolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of scalable synthetic routes involving readily available reagents and catalysts is likely to be employed for large-scale production .

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium in ethanol is a typical reducing agent used for this compound.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Trans-decahydroquinolines.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

Chemical Synthesis Applications

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules. The compound can be synthesized via several methods, including the cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents like phosphorus oxychloride or zinc chloride.

Key Synthetic Routes:

| Method | Description |

|---|---|

| Cyclization | Involves N-acyl derivatives of β-phenylethylamine with dehydrating agents. |

| Oxidation | Can yield carboxylic acids from the aldehyde group. |

| Reduction | Produces trans-decahydroquinolines. |

| Substitution | Facilitates the formation of various substituted tetrahydroisoquinoline derivatives. |

The compound exhibits a range of biological activities that make it a subject of interest in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives possess significant antimicrobial properties. For example, novel compounds derived from this compound have shown promising antibacterial and antifungal activities against various pathogenic strains .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against multiple cancer cell lines such as HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) with IC50 values indicating effective inhibition of cell proliferation .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It serves as a precursor for compounds that target neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of synthesized tetrahydrothieno[2,3-c]isoquinolines derived from this compound, compounds showed inhibition zones comparable to standard antibiotics against strains like Staphylococcus aureus and Candida albicans.

Case Study 2: Anticancer Potential

A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested for antiproliferative activity against various cancer cell lines. Compounds demonstrated IC50 values ranging from 2 µM to over 20 µM depending on the specific derivative and cell line tested .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a precursor to bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition or receptor binding . The specific pathways and targets depend on the structure of the derivatives formed from this compound .

相似化合物的比较

Structural and Functional Group Variations

Key structural analogs of 5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde include:

- Electronic Effects: The carbaldehyde group in this compound withdraws electron density, reducing basicity compared to the parent tetrahydroisoquinoline (proton affinity: 966.6 kJ/mol vs. 934.7 kJ/mol for the parent compound) .

- Reactivity : Unlike methylsulfonyl or carboxamide derivatives (e.g., 6e, 6f), the carbaldehyde group facilitates Schiff base formation, enabling conjugation with amines or hydrazines for targeted drug design .

Physicochemical Properties

- Proton Affinity: The carbaldehyde derivative is less basic than the parent tetrahydroisoquinoline (ΔbaseG° ≈ 934.7 kJ/mol for the parent vs. lower values for substituted analogs) .

- Solubility and Stability : The aldehyde group may reduce solubility in aqueous media compared to methoxy or methylsulfonyl derivatives but increases reactivity in organic solvents .

生物活性

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde (THIQ-CHO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its anticancer, neuroprotective, and antioxidant effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

THIQ-CHO is a bicyclic compound characterized by a tetrahydroisoquinoline core with an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 175.20 g/mol. The compound's structure allows it to interact with various biological targets, influencing multiple signaling pathways.

Antitumor Activity

Research has shown that THIQ-CHO exhibits cytotoxic effects against various cancer cell lines. A study assessed the compound's efficacy against human lung cancer (A549) and breast cancer (MCF7) cells, revealing significant antiproliferative activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| THIQ-CHO | A549 | 0.155 | Induces apoptosis and cell cycle arrest |

| THIQ-CHO | MCF7 | 0.170 | Induces apoptosis and cell cycle arrest |

The compound demonstrated a mechanism involving cell cycle arrest at the G2/M phase in A549 cells and at the S phase in MCF7 cells, leading to increased apoptosis rates .

Neuroprotective Effects

THIQ-CHO and its derivatives have also been investigated for their neuroprotective properties. Studies indicate that tetrahydroisoquinolines can modulate dopamine metabolism and exhibit antioxidant effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ-CHO, has been shown to protect against neurotoxic agents like MPTP by inhibiting monoamine oxidase (MAO) activity and reducing oxidative stress .

Antioxidant Activity

The antioxidant potential of THIQ-CHO has been highlighted in several studies. Compounds derived from the tetrahydroisoquinoline scaffold have shown higher antioxidant activity than Vitamin C in various assays. This property is crucial for mitigating oxidative stress-related cellular damage .

Case Studies

- Cytotoxicity Study : In vitro studies on L1210 leukemia cells indicated that THIQ-CHO has an IC50 value of 21.1 µM, demonstrating its potential as an antitumor agent .

- Neuroprotection : A study reported that 1MeTIQ significantly reduced dopaminergic neuron damage in rodent models exposed to neurotoxins, suggesting that THIQ derivatives may offer therapeutic benefits for neurodegenerative diseases .

常见问题

Q. What synthetic strategies are recommended for 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde, and how is purity optimized?

Answer: Synthesis can be adapted from methods for 1-alkyl-tetrahydroisoquinoline derivatives, such as reductive amination or cyclization, followed by oxidation to introduce the aldehyde group . Key steps include:

Q. Table 1: Synthesis Parameters

| Parameter | Method/Detail | Reference |

|---|---|---|

| Starting Material | 5,6,7,8-Tetrahydroisoquinoline | |

| Oxidation Agent | RuCl₃/NaIO₄ | Adapted from |

| Purity Standard | ≥95% (HPLC) |

Q. How is structural integrity confirmed for this compound?

Answer:

- Spectroscopy : ¹H NMR (aldehyde proton at δ 10.1 ppm), ¹³C NMR (carbonyl at δ ~190 ppm), and IR (C=O stretch ~1700 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (orthorhombic system, Pbca space group) resolves hydrogen-bonding networks, as seen in related tetrahydroquinoline derivatives .

Q. Table 2: Structural Data

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | δ 10.1 (s, 1H, CHO) | – |

| X-ray Unit Cell | a=14.725 Å, b=14.464 Å, c=15.474 Å |

Q. What safety protocols apply to handling tetrahydroisoquinoline derivatives?

Answer: For the parent compound (5,6,7,8-Tetrahydroisoquinoline):

- Use PPE (gloves, goggles) and work in a fume hood.

- Store in a cool, dry place away from oxidizers.

- Manage spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the 1-carbaldehyde group influence biological activity compared to alkyl derivatives?

Answer: 1-Alkyl derivatives show chain-length-dependent cytotoxicity and antimicrobial activity . The carbaldehyde group introduces electrophilicity, enabling Schiff base formation with biological targets (e.g., enzymes). Systematic structure-activity relationship (SAR) studies should:

- Compare IC₅₀ values against cancer cell lines (MCF-7, HeLa).

- Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

Q. Table 3: Hypothetical SAR Trends

| Derivative | Cytotoxicity (IC₅₀, μM) | Antibacterial (MIC, μg/mL) |

|---|---|---|

| 1-Methyl | 12.5 | 32 |

| 1-Carbaldehyde | 8.2 (Predicted) | 16 (Predicted) |

Q. What crystallographic insights guide molecular design of tetrahydroisoquinoline derivatives?

Answer: X-ray studies of 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate reveal O–H···O hydrogen bonds and C–H···O interactions stabilizing the lattice . For carbaldehyde derivatives:

- Predict altered solubility due to polar carbonyl interactions.

- Use single-crystal X-ray diffraction to resolve packing motifs.

Q. How can contradictory biological assay data be resolved?

Answer: Standardize protocols to address variability:

Use CLSI guidelines for antimicrobial assays.

Validate purity via HPLC and elemental analysis.

Q. What analytical methods detect degradation products of the carbaldehyde derivative?

Answer:

- Stress Testing : Expose to heat/light/humidity; monitor via LC-MS or GC-MS.

- Degradation Pathways : Aldehyde oxidation may yield carboxylic acids (detected as m/z +16 in MS).

- HPLC-DAD : Use a C18 column with acetonitrile/water gradients.

Q. How does the carbaldehyde group enable derivatization?

Answer: The aldehyde undergoes:

- Schiff base formation with amines (e.g., hydrazines for hydrazones).

- Nucleophilic additions (e.g., Grignard reagents).

Optimize solvent (DMF vs. THF) and catalytic conditions (e.g., acetic acid).

Q. What computational methods predict physicochemical properties?

Answer:

- DFT Calculations : Predict logP, HOMO/LUMO energies, and binding affinities (B3LYP/6-31G*).

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases).

Q. Are there electrochemical characterization protocols?

Answer:

- Cyclic Voltammetry : In DMF with 0.1 M TBAPF₆ electrolyte.

- Reduction Peaks : Aldehyde reduction near -1.2 V (vs. Ag/AgCl) informs electrosynthesis applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。